

Application Notes and Protocols for Mitochondria-Targeting Photodynamic Therapy Using Phenothiazine Derivatives

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Compound of Interest

Compound Name: 10-Methylphenothiazine

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These application notes provide a comprehensive overview and detailed protocols for the use of phenothiazine derivatives in mitochondria-targeting photodynamic therapy (PDT). This document covers the synthesis of key compounds, their photophysical and biological characterization, and protocols for in vitro and in vivo evaluation.

Introduction to Mitochondria-Targeting PDT with Phenothiazine Derivatives

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cellular damage and cell death. Mitochondria are a prime target for PDT due to their central role in apoptosis. Phenothiazine derivatives, a class of tricyclic heterocyclic compounds, have emerged as promising photosensitizers for this application. Their cationic nature facilitates accumulation within the negatively charged mitochondrial matrix, enhancing the specificity and efficacy of PDT.

Mitochondria-targeted PDT with phenothiazine derivatives primarily induces apoptosis through the intrinsic pathway. Upon light activation, the localized PS generates ROS, which leads to mitochondrial membrane depolarization, opening of the mitochondrial permeability transition

pore (mPTP), and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates a caspase cascade, ultimately leading to programmed cell death.

Featured Phenothiazine Derivatives

Several phenothiazine derivatives have been developed for mitochondria-targeting PDT. This section highlights some key examples.

- **Methylene Blue (MB):** A well-known phenothiazine dye that exhibits an affinity for mitochondria. Its derivatives are being explored to enhance this targeting and its photodynamic efficacy.
- **Rh-PTZ:** A donor-acceptor type photosensitizer designed for efficient type-I PDT, which is effective even in hypoxic tumor environments.
- **Phenothiazine-F16 Conjugate:** A hybrid molecule where phenothiazine is linked to the mitochondria-targeting cation (E)-4-(1H-indol-3-ylvinyl)-pyridinium (F16).
- **Phenothiazine-Triphenylphosphonium (TPP) Conjugates:** These conjugates utilize the lipophilic TPP cation to specifically deliver the phenothiazine PS to the mitochondria.

Quantitative Data Summary

The following tables summarize the key photophysical and biological properties of selected mitochondria-targeting phenothiazine derivatives.

Table 1: Photophysical Properties of Phenothiazine Derivatives

Derivative	Absorption Max (λ_{abs} , nm)	Emission Max (λ_{em} , nm)	Singlet Oxygen Quantum Yield ($\Phi\Delta$)	Solvent	Reference
Methylene Blue (MB)	664	686	0.52	Methanol	[1]
New Methylene Blue (NMB+)	630	670	0.75	Methanol	[2]
Methylene Violet (MV)	580	630	0.88	Methanol	[2]
Ir-P(ph) ₃	Not Specified	Not Specified	0.17	DMF	[3]
Ir-alkyl	Not Specified	Not Specified	0.21	DMF	[3]

Table 2: In Vitro Photocytotoxicity of Phenothiazine Derivatives

Derivative	Cell Line	IC50 (μ M)	Light Dose (J/cm^2)	Reference
Phenothiazine-F16	BT-474	3.3	Not Specified	[4]
DPT-1	A549	1.526	Not Specified	[5]
DPT-2	A549	3.447	Not Specified	[5]
PTF	CT-26	63	Not Specified	[6]
PTF	HepG2	52	Not Specified	[6]
PTF	HeLa	15	Not Specified	[6]
MB6C	A549	~2.5	18	[7]

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of mitochondria-targeting phenothiazine derivatives.

Synthesis Protocols

4.1.1. Synthesis of N-(4-Bromobutyl) Phenothiazine

This protocol is adapted from the synthesis of a precursor for the Phenothiazine-F16 conjugate[4].

- Suspend sodium hydride (60% dispersion in mineral oil, 3.0 equivalents) in dry DMF (20 mL) at 0 °C.
- Add phenothiazine (10.4 mmol) to the suspension and stir for 1 hour at 0 °C.
- Add 1,4-dibromobutane (2.0 equivalents) dropwise to the reaction mixture.
- Continue stirring the suspension at 0 °C for 4 hours.
- Pour the reaction mixture into water (100 mL).
- Extract the product with CH₂Cl₂ and dry the organic layer over MgSO₄.
- Evaporate the solvent and purify the residue by column chromatography on silica gel using hexane as the eluent to obtain N-(4-Bromobutyl) phenothiazine as a colorless viscous oil.

4.1.2. Synthesis of Phenothiazine-F16 Conjugate

This protocol describes the final step in the synthesis of the Phenothiazine-F16 conjugate[4].

- Mix N-(4-Bromobutyl) phenothiazine (1 mmol) and (E)-4-(1H-indol-3-yl-vinyl)-pyridine (1 mmol) in DMF or CH₃CN (11 mL).
- Stir the mixture at 85 °C under an argon atmosphere for 16 hours.
- Cool the mixture to room temperature and evaporate the solvent under reduced pressure.
- Purify the dry residue by column chromatography on silica gel using a CH₂Cl₂/MeOH gradient (30:1 to 10:1) to yield the final product as a brown powder.

In Vitro Experimental Protocols

4.2.1. Cell Viability Assessment (MTT Assay)

This protocol is a standard method to assess cell viability after PDT.

- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the phenothiazine derivative for a predetermined time (e.g., 4-24 hours).
- Wash the cells with PBS and add fresh, phenol red-free medium.
- Irradiate the cells with a light source at the appropriate wavelength and light dose.
- Incubate the cells for a further 24-48 hours.
- Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

4.2.2. Detection of Intracellular ROS (DCFH-DA Assay)

This protocol measures the generation of ROS in cells following PDT[8].

- Seed cells in a 24-well plate or on coverslips and allow them to adhere overnight.
- Treat the cells with the phenothiazine derivative for the desired time.
- Wash the cells with PBS and incubate with 10 μ M DCFH-DA in serum-free medium for 30 minutes at 37 °C in the dark.
- Wash the cells with PBS to remove excess probe.

- Add fresh, phenol red-free medium and irradiate the cells.
- Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~535 nm.

4.2.3. Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol assesses mitochondrial integrity after PDT.

- Seed cells in a 96-well plate or on coverslips.
- Treat the cells with the phenothiazine derivative and irradiate as described above.
- After PDT, incubate the cells with 2 μ M JC-1 in culture medium for 15-30 minutes at 37 °C.
- Wash the cells with PBS.
- Measure the fluorescence of JC-1 monomers (green, Ex/Em ~485/530 nm) and J-aggregates (red, Ex/Em ~550/590 nm) using a fluorescence microscope or plate reader.
- A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

4.2.4. Analysis of Apoptotic Proteins (Western Blotting)

This protocol is used to detect changes in the expression of key apoptosis-related proteins[9][10].

- After PDT treatment, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (20-40 μ g) by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4 °C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Normalize the protein expression to a loading control such as β -actin or GAPDH.

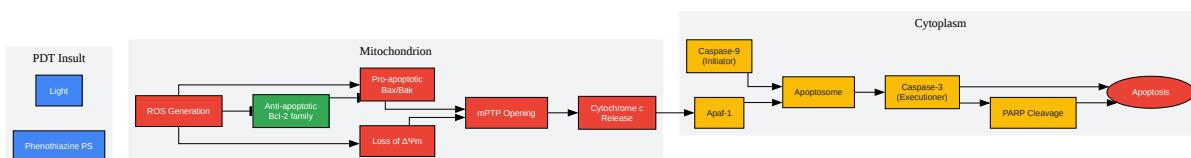
In Vivo Experimental Protocol

This protocol outlines a general procedure for evaluating the in vivo efficacy of mitochondria-targeting PDT in a tumor-bearing mouse model[11][12].

- **Tumor Model:** Subcutaneously inject cancer cells (e.g., 1×10^6 cells in 100 μ L PBS) into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm^3).
- **Photosensitizer Administration:** Administer the phenothiazine derivative via an appropriate route (e.g., intravenous or intraperitoneal injection). The dose will depend on the specific compound and should be determined in preliminary studies.
- **Light Delivery:** At the time of maximum tumor accumulation of the photosensitizer (determined from pharmacokinetic studies), irradiate the tumor with a laser or LED light source at the appropriate wavelength. The light dose will typically range from 50 to 150 J/cm^2 .
- **Tumor Growth Monitoring:** Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- **Toxicity Assessment:** Monitor the body weight and general health of the mice throughout the experiment as an indicator of systemic toxicity.
- **Endpoint Analysis:** At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, or western blotting).

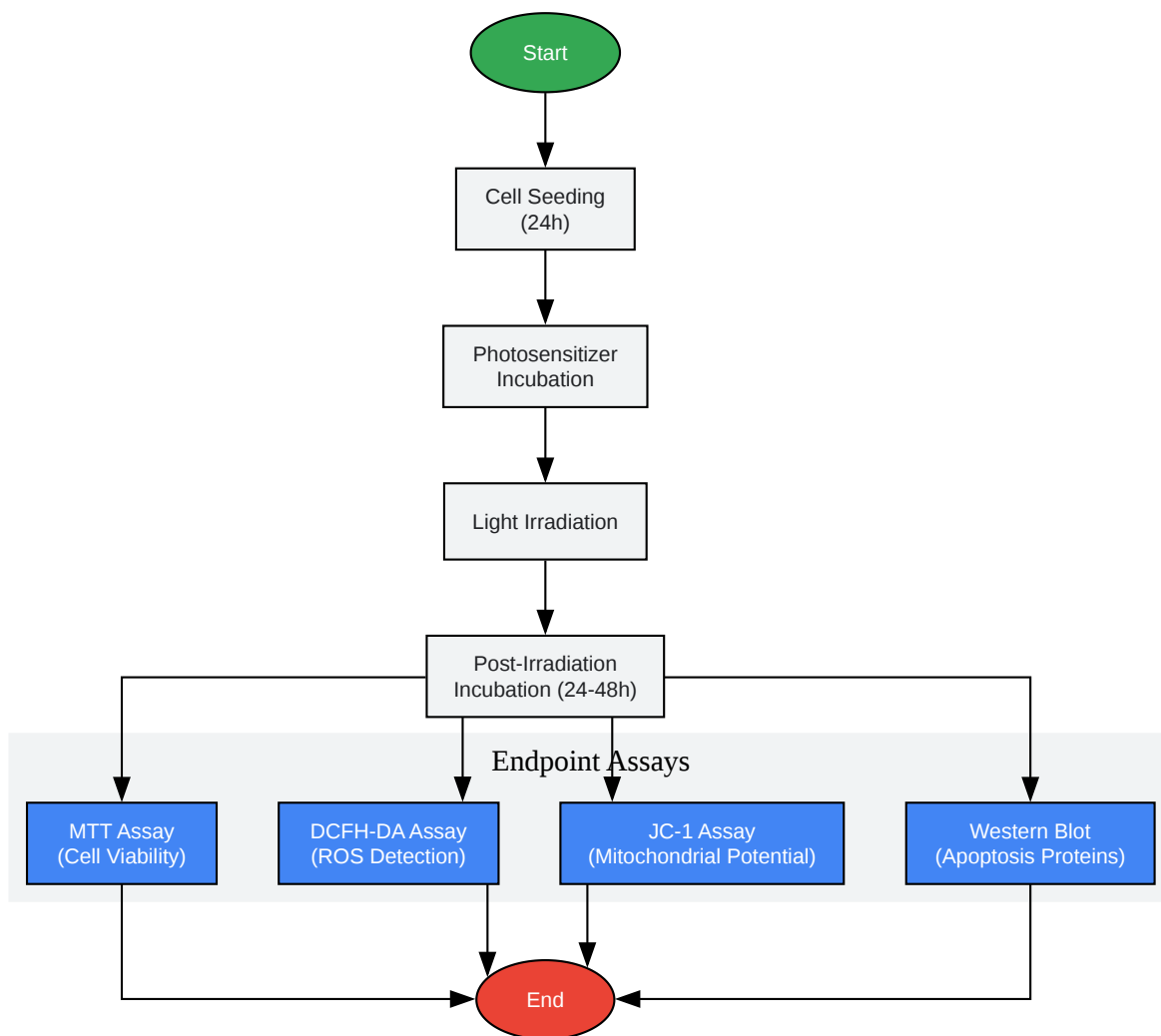
Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in these application notes.



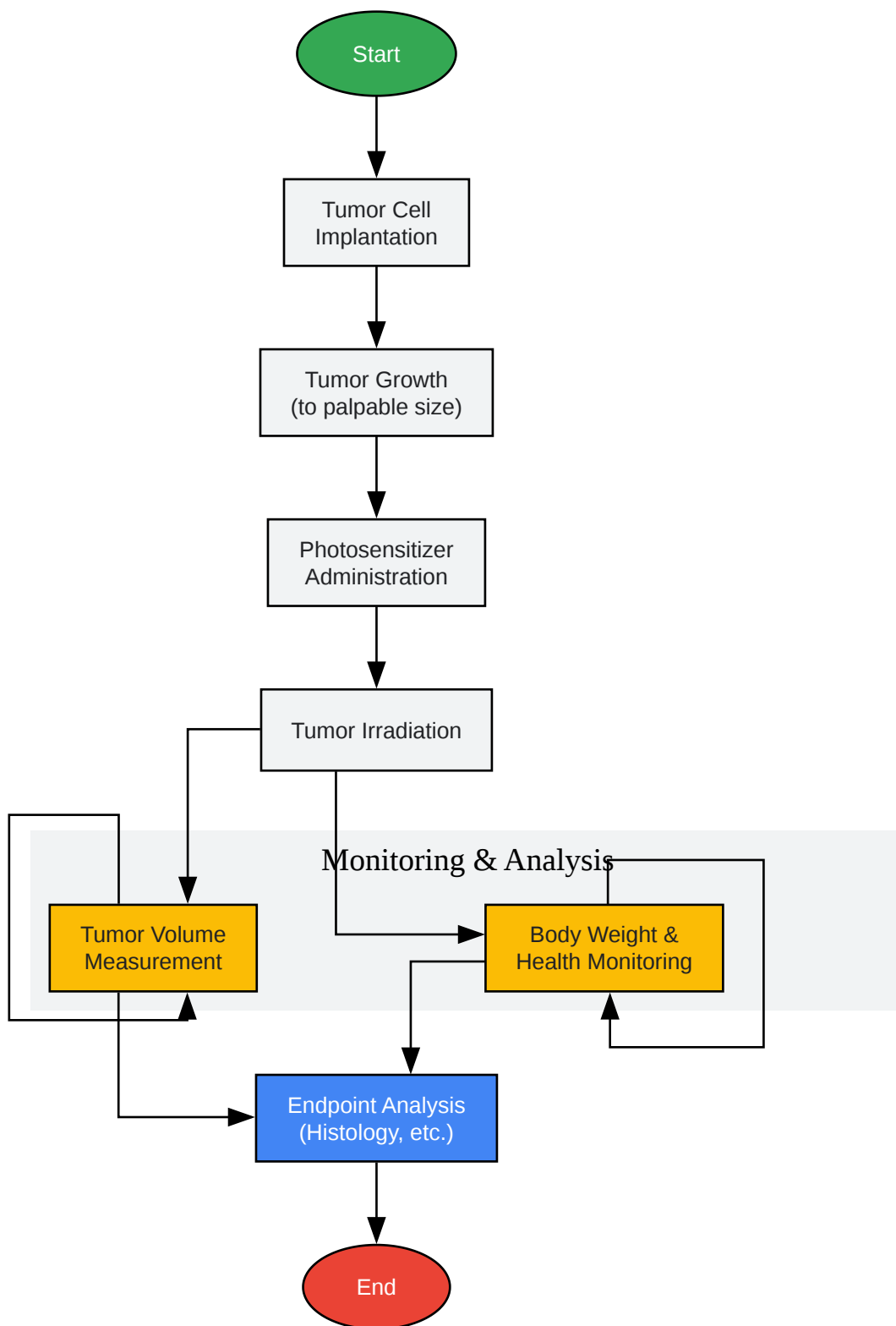
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Caption: Signaling pathway of mitochondria-targeted PDT-induced apoptosis.



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Caption: General workflow for in vitro evaluation of PDT efficacy.



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Caption: General workflow for in vivo evaluation of PDT efficacy.

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